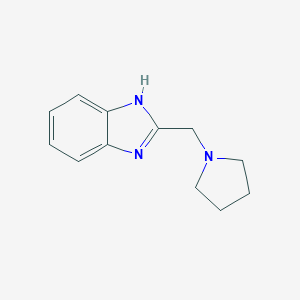

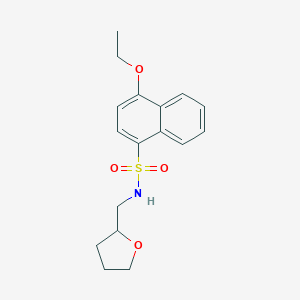

![molecular formula C19H15ClN2O3S B498619 N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide CAS No. 438488-62-1](/img/structure/B498619.png)

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of heterocyclic compounds known as indoles, which are crucial in medicinal chemistry . Indole derivatives exhibit a variety of pharmacological actions, including antibacterial, anticonvulsant, antifungal, antimalarial, antidiabetic, antidepressant, anticancer, and antimicrobial properties . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure . The sulfonamide analogs of indole, often referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Synthesis Analysis

The synthesis of sulfonamide-based indole derivatives involves a variety of techniques . For instance, 3-Phenyl-5-sulfonamide-1H-indole-2-carbohydrazide was synthesized from sulfanilamide by a diazotization reaction .Molecular Structure Analysis

Indole is a relatively weak basic chemical due to the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring . As a result, the lone pair of electrons on nitrogen is not available for protonation, and it becomes protonated at the C-3 position instead .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . The temperature at which indole melts is noted to be around 52 °C, while its boiling happens around 253 °C giving a solid crystalline structure of this compound, a bicyclic structure .Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific structure of the derivative and the target it interacts with.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These can include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Given the wide range of biological activities associated with indole derivatives, the effects could potentially be quite diverse .

Safety and Hazards

Direcciones Futuras

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The goal of current research is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities . This will help medicinal chemists rationally develop pharmacologically active derivatives of indole with sulfonamide scaffolds .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-2-22-16-9-10-17(14-7-4-8-15(18(14)16)19(22)23)26(24,25)21-13-6-3-5-12(20)11-13/h3-11,21H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLZNNBSSFSBPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC(=CC=C4)Cl)C=CC=C3C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

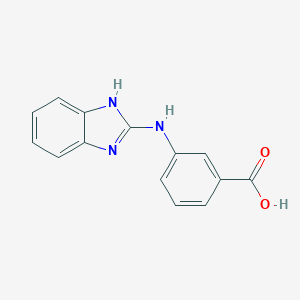

![3-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B498536.png)

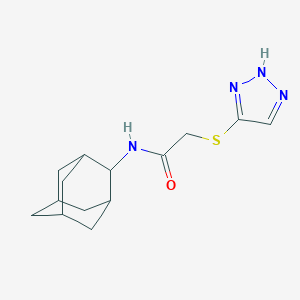

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B498539.png)

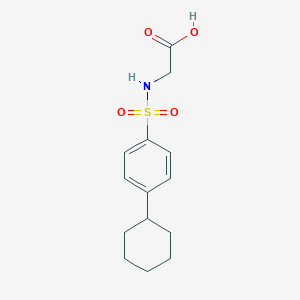

![1-{[5-(4-Methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B498543.png)

![N-[2-methyl-5-({2-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)phenyl]benzamide](/img/structure/B498546.png)

![2-{[4-(Benzyloxy)benzyl]amino}ethanol](/img/structure/B498552.png)

![N-(2-chlorobenzyl)-N-[4-(dimethylamino)benzyl]amine](/img/structure/B498553.png)

![2-({[2-(Allyloxy)-1-naphthyl]methyl}amino)-2-methyl-1-propanol](/img/structure/B498554.png)

![N-(4-{[2-(allyloxy)-3-ethoxybenzyl]amino}phenyl)acetamide](/img/structure/B498555.png)

![N-tert-butyl-2-(4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B498556.png)